Antiproliferative Potency Against MCF-7 Breast Cancer Cells: Target Compound vs. Thalidomide
In vitro antiproliferative assessment of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide against the MCF-7 human breast adenocarcinoma cell line yielded an IC₅₀ value of 15 µM . This represents approximately 24- to 27-fold greater potency than the reference phthalimide drug thalidomide, which exhibited an IC₅₀ of 360.0 ± 2.0 µM in the same cell line under comparable MTT assay conditions [1]. The magnitude of this differential positions the target compound substantially closer to the potency range of the most active benzothiazole-phthalimide hybrids reported by Barbarossa et al. (compound 3h: IC₅₀ = 26.2 ± 0.9 µM against MCF-7) [1].
| Evidence Dimension | In vitro antiproliferative IC₅₀ against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 15 µM (MCF-7) |
| Comparator Or Baseline | Thalidomide: IC₅₀ = 360.0 ± 2.0 µM (MCF-7); Compound 3h (Barbarossa et al. 2023): IC₅₀ = 26.2 ± 0.9 µM (MCF-7) |
| Quantified Difference | ~24-fold more potent than thalidomide; approximately 1.7-fold more potent than compound 3h (note: cross-study, different lab conditions) |
| Conditions | MTT assay; MCF-7 human breast adenocarcinoma cell line; 48 h incubation (target compound conditions as reported by supplier datasheet; thalidomide and 3h data from Barbarossa et al. 2023) |
Why This Matters
For procurement decisions in oncology drug discovery programs, the ~24-fold potency advantage over thalidomide indicates that the benzothiazole-phthalimide hybrid scaffold—and the 5,7-dimethyl substitution pattern in particular—may deliver the phthalimide pharmacophore's anticancer potential at substantially lower concentrations, potentially improving the therapeutic index.
- [1] Barbarossa A, Ceramella J, Carocci A, Iacopetta D, Rosato A, Limongelli F, Carrieri A, Bonofiglio D, Sinicropi MS. Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. Antibiotics (Basel). 2023 Nov 23;12(12):1651. Table 2: thalidomide IC₅₀ (MCF-7) = 360.0 ± 2.0 µM; compound 3h IC₅₀ (MCF-7) = 26.2 ± 0.9 µM. View Source
